molecular formula C6H6BrClN2 B3030300 5-Bromo-2-chloro-N-methylpyridin-3-amine CAS No. 886372-71-0

5-Bromo-2-chloro-N-methylpyridin-3-amine

Cat. No.: B3030300
CAS No.: 886372-71-0
M. Wt: 221.48
InChI Key: DGFFPZUWFKKUAI-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-methylpyridin-3-amine is a useful research compound. Its molecular formula is C6H6BrClN2 and its molecular weight is 221.48. The purity is usually 95%.
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Scientific Research Applications

Catalytic Amination Applications

  • The compound demonstrates effectiveness in selective amination reactions catalyzed by palladium-Xantphos complexes. It primarily yields 5-amino-2-chloropyridine with high chemoselectivity and excellent isolated yield, showcasing its utility in synthetic organic chemistry (Ji, Li, & Bunnelle, 2003).

Chemoselective Functionalization

  • 5-Bromo-2-chloro-N-methylpyridin-3-amine has been used for chemoselective functionalization. Catalytic conditions enable selective bromide substitution with secondary amines and primary anilines. This property is crucial for developing specific synthetic routes in medicinal and organic chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Novel Pyridine Derivatives

  • In the realm of medicinal chemistry, this compound is pivotal in synthesizing novel pyridine derivatives. These derivatives exhibit potential biological activities, such as anti-thrombolytic and biofilm inhibition properties, demonstrating its importance in drug discovery and development (Ahmad et al., 2017).

Crystallography and X-ray Analysis

  • The compound has been studied for its regioselective displacement reaction properties using X-ray crystallography. Understanding its crystal structure and molecular interactions is vital for material science and pharmaceutical research (Doulah et al., 2014).

Handling in Large-Scale Production

  • Research on this compound includes its safe handling and oxidation in large-scale production. This is crucial for industrial chemistry, particularly in the manufacturing of complex organic compounds (Agosti et al., 2017).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation processes.

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may affect pathways related to carbon–carbon bond formation.

Result of Action

Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may contribute to the formation of new carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.

Action Environment

It’s known that similar compounds used in suzuki–miyaura cross-coupling reactions benefit from exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

5-bromo-2-chloro-N-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFFPZUWFKKUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274127
Record name 5-Bromo-2-chloro-N-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-71-0
Record name 5-Bromo-2-chloro-N-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-N-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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